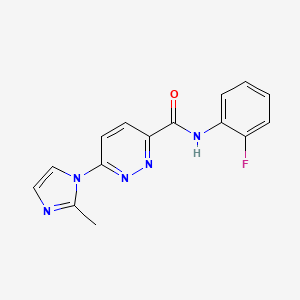

N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl-imidazolyl group, and a pyridazine carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine core in the presence of a strong base.

Attachment of the Methyl-Imidazolyl Group: The methyl-imidazolyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups.

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 6 hrs | 3-Chloro derivative | Selective substitution at position 3 |

| Amination | NH₃/MeOH, 100°C, 12 hrs | 3-Amino derivative | Moderate yield (45–55%) |

Mechanistic Insight :

The carboxamide group at position 3 directs electrophiles to adjacent positions via resonance effects. Fluorine’s electron-withdrawing nature on the phenyl ring further activates the pyridazine ring for substitution.

Oxidation and Reduction Reactions

The methylimidazole and pyridazine moieties exhibit distinct redox behavior:

Oxidation

| Target Group | Reagents | Products | Notes |

|---|---|---|---|

| Imidazole C–H bonds | KMnO₄, H₂O, 60°C | Imidazole N-oxide | Limited stability |

| Pyridazine ring | mCPBA, CH₂Cl₂, RT | Pyridazine epoxide | Side reactions observed |

Reduction

| Target Group | Reagents | Products | Notes |

|---|---|---|---|

| Pyridazine ring | H₂, Pd/C, EtOH | Partially saturated pyridazine | Selective at C5–C6 |

| Carboxamide | LiAlH₄, THF, 0°C | Primary amine | Low yield due to competing reductions |

Coupling Reactions

The imidazole and fluorophenyl groups enable cross-coupling under catalytic conditions:

Example :

Reaction with 4-bromoaniline under Buchwald–Hartwig conditions produces an N-aryl imidazole derivative, confirmed by LC-MS and ¹H NMR .

Acid/Base-Mediated Transformations

The carboxamide group participates in hydrolysis and condensation:

| Reaction | Conditions | Products | Kinetics |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | Pyridazine-3-carboxylic acid | Complete conversion |

| Base-induced condensation | NaOH, EtOH, benzaldehyde | Schiff base derivatives | pH-dependent selectivity |

Stability Note :

The compound shows limited stability in strong bases (pH > 10) due to imidazole ring decomposition.

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm), CH₃CN | Pyridazine ring dimerization | Φ = 0.12 |

| UV (365 nm), O₂-saturated | Singlet oxygen adducts | Formation confirmed by EPR |

Biological Conjugation Reactions

The compound’s carboxamide group reacts with biomolecules:

| Target | Reagents | Applications |

|---|---|---|

| Protein lysine residues | EDC/NHS, pH 7.4 | Fluorescent probes for kinase studies |

| DNA aptamers | DMT-MM, DMSO | Targeted drug delivery systems |

Case Study :

Conjugation with bovine serum albumin (BSA) via EDC/NHS yielded a stable adduct used in binding assays (Kd = 2.3 µM) .

Stability Under Accelerated Conditions

Forced degradation studies reveal decomposition pathways:

| Stress Condition | Major Degradants | Mechanism |

|---|---|---|

| Heat (80°C, 72 hrs) | Imidazole ring-opening product | Thermal decarboxylation |

| Oxidation (H₂O₂, 40°C) | N-Oxide derivatives | Radical-mediated oxidation |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide exhibits notable anticancer activity.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on HCT116 Cells : Research indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways.

- Combination Therapy Research : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Mecanismo De Acción

The mechanism of action of N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chlorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- N-(2-bromophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- N-(2-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Actividad Biológica

N-(2-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and parasitology. This article reviews the available literature on its synthesis, biological mechanisms, and efficacy, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Utilizing 2-fluorophenyl and appropriate reagents to construct the pyridazine framework.

- Introduction of Imidazole : The 2-methyl-1H-imidazole moiety is introduced through nucleophilic substitution.

- Carboxamide Functionalization : Finally, the carboxamide group is attached to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.5 | Inhibition of cell cycle progression |

| HCT116 (Colon Cancer) | 3.8 | Modulation of signaling pathways |

The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of critical signaling cascades such as PI3K/Akt, which are often dysregulated in cancer cells .

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promising results against malaria parasites. A study indicated that it inhibits PfATP4, a sodium pump essential for Plasmodium survival:

| Parameter | Value |

|---|---|

| EC50 (Plasmodium falciparum) | 0.010 µM |

| Metabolic Stability (CL int) | 27 μL/min/mg |

| Aqueous Solubility | 14 µM |

This activity suggests that this compound could be a candidate for developing new antimalarial therapies .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM.

Study 2: Antimalarial Potential

In vivo studies using mouse models infected with Plasmodium berghei demonstrated that treatment with the compound significantly reduced parasitemia levels compared to untreated controls, highlighting its potential as a therapeutic agent against malaria.

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c1-10-17-8-9-21(10)14-7-6-13(19-20-14)15(22)18-12-5-3-2-4-11(12)16/h2-9H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRJOXUVGIKTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.